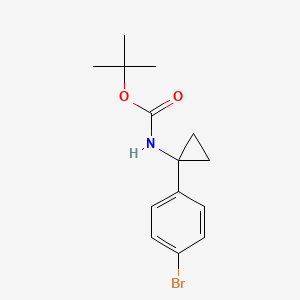

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate

Description

BenchChem offers high-quality tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[1-(4-bromophenyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEMFURAGDYBTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681465 | |

| Record name | tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360773-84-8 | |

| Record name | tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate (CAS 360773-84-8): Synthesis, Properties, and Applications

Abstract

This technical guide provides an in-depth analysis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate, a key chemical intermediate identified by CAS number 360773-84-8. This document details its physicochemical properties, outlines a robust synthesis protocol with mechanistic insights, and explores its critical applications as a versatile building block in medicinal chemistry and organic synthesis. The unique structural combination of a Boc-protected cyclopropylamine and a functionalized aryl bromide makes this compound a valuable precursor for creating complex molecules, particularly in the development of novel therapeutics and protein degraders. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic intermediate.

Core Physicochemical Properties

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate is a solid organic compound at room temperature, typically appearing as a white to light-yellow powder or crystal.[1][2] Its molecular structure features a stable tert-butyloxycarbonyl (Boc) protecting group on a 1-aminocyclopropane ring, which is itself substituted with a 4-bromophenyl group. This architecture provides both stability and versatile reactivity for multi-step synthetic pathways.

| Property | Value | Source(s) |

| CAS Number | 360773-84-8 | [3][4][5] |

| Molecular Formula | C₁₄H₁₈BrNO₂ | [3][4] |

| Molecular Weight | 312.20 g/mol | [3][6] |

| Appearance | White to light yellow solid/powder | [1][2] |

| Purity | Typically ≥97% | [3][6] |

| Boiling Point | 385.2 ± 31.0 °C (Predicted) | [7][8] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [7][8] |

| pKa | 11.94 ± 0.20 (Predicted) | [7] |

| Storage | Sealed in a dry, dark, well-ventilated place. Room temperature or refrigerated (2-8°C). | [7][9] |

Synthesis and Mechanistic Rationale

The synthesis of tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate is most effectively achieved through the protection of its corresponding primary amine, 1-(4-bromophenyl)cyclopropanamine.[10][11] The choice of the Boc group is a deliberate and strategic one in organic synthesis.

Causality of Experimental Choice: The tert-butyloxycarbonyl (Boc) group is an exceptionally useful protecting group for amines for several key reasons:

-

Stability: It is robust and stable under a wide range of reaction conditions, including those involving organometallics, basic hydrolysis, and many oxidizing or reducing agents. This allows for selective chemical modifications at other sites of the molecule, such as the aryl bromide.

-

Facile Cleavage: Despite its stability, the Boc group can be removed cleanly and efficiently under mild acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent), which typically do not affect other functional groups.

-

Improved Solubility: The bulky and lipophilic tert-butyl group often enhances the solubility of intermediates in common organic solvents, simplifying reaction workups and purification.

The standard procedure involves the reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.

Caption: Synthesis of the target compound via Boc-protection.

Detailed Synthesis Protocol

This protocol is a representative procedure based on standard Boc-protection methodologies.[12][13]

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-bromophenyl)cyclopropanamine (1.0 equiv) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 equiv), to the solution and stir. The base acts as a scavenger for the acid generated during the reaction.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate.

Core Applications in Synthetic Chemistry & Drug Discovery

The utility of this compound lies in its dual-functional nature, serving as a stable yet versatile building block.[4][9]

A. The Protected Amine Moiety

The Boc-protected amine is inert to many subsequent reactions, allowing chemists to focus modifications on the aryl ring. Once the desired molecular scaffold is built, the Boc group can be cleanly removed to reveal the primary amine, which can then participate in further reactions such as amide bond formation, reductive amination, or serve as a basic center in a final drug candidate.

B. The Aryl Bromide as a Synthetic Handle

The 4-bromophenyl group is a cornerstone for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with various boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups, enabling the rapid diversification of the molecular structure.[14][15]

-

Buchwald-Hartwig Amination: Formation of new C-N bonds by coupling with amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

This versatility makes it an important intermediate for constructing complex molecular architectures found in many pharmacologically active compounds.[10] Its explicit classification as a "Protein Degrader Building Block" highlights its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.[6]

Sources

- 1. tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate 360773-84-8, CasNo.360773-84-8 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 2. tert-Butyl (4-Bromophenyl)carbamate | 131818-17-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. CAS 360773-84-8: Carbamic acid, [1-(4-bromophenyl)cyclopro… [cymitquimica.com]

- 4. tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate, CasNo.360773-84-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 360773-84-8 | CAS DataBase [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. TERT-BUTYL (1-(4-BROMOPHENYL)CYCLOPROPYL)CARBAMATE, CasNo.360773-84-8 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 10. 1-(4-Bromophenyl)cyclopropanamine [myskinrecipes.com]

- 11. PubChemLite - 1-(4-bromophenyl)cyclopropanamine (C9H10BrN) [pubchemlite.lcsb.uni.lu]

- 12. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 13. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 14. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cyclopropylamines in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Among the privileged structural motifs employed by medicinal chemists, the cyclopropylamine moiety has garnered significant attention. Its inherent conformational rigidity, metabolic stability, and unique stereoelectronic properties make it a valuable component in the design of therapeutic agents. This guide provides a comprehensive technical overview of a key building block bearing this critical pharmacophore: tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate.

This compound serves as a versatile intermediate, combining the synthetically tractable bromophenyl group, ripe for cross-coupling reactions, with a protected cyclopropylamine. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under specific conditions, revealing the primary amine for further functionalization. Understanding the molecular characteristics and synthetic utility of this intermediate is crucial for researchers engaged in the development of next-generation pharmaceuticals.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application. Herein, we detail the key molecular characteristics of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate.

| Property | Value | Source(s) |

| Molecular Weight | 312.20 g/mol | [1] |

| Molecular Formula | C14H18BrNO2 | [1][2] |

| CAS Number | 360773-84-8 | [2][3][4] |

| Appearance | White to off-white solid | |

| Purity | Typically >97% | [3] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

The molecular structure of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate is visualized below:

Caption: Molecular structure of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate.

Synthesis and Chemical Reactivity

The synthesis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate can be approached through several established organic chemistry transformations. A plausible and efficient synthetic route involves the construction of the cyclopropylamine core followed by protection of the amine functionality.

Proposed Synthetic Workflow

A common method for the synthesis of similar carbamates involves the reaction of a primary amine with di-tert-butyl dicarbonate (Boc)2O. The precursor, 1-(4-bromophenyl)cyclopropanamine, can be synthesized via a Kulinkovich reaction or other cyclopropanation methods followed by a Curtius or Hofmann rearrangement.

Caption: Proposed synthetic workflow for tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate.

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The true synthetic utility of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate lies in the reactivity of the aryl bromide moiety. This functional group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Objective: To couple tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate with an arylboronic acid to generate a biaryl-substituted cyclopropylamine derivative.

Materials:

-

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

-

Anhydrous Solvent: Water can hydrolyze the boronic acid and interfere with the catalytic cycle.

-

Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura reaction, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

-

Ligand Choice (in the catalyst): The phosphine ligands on the palladium center influence the catalyst's stability, reactivity, and substrate scope.

Applications in Drug Discovery and Medicinal Chemistry

The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[5] tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate, as a precursor to this scaffold, is a valuable building block for the synthesis of a diverse range of therapeutic agents.

The incorporation of a cyclopropyl group can enhance a molecule's metabolic stability by shielding adjacent chemical bonds from enzymatic degradation. Furthermore, the rigid nature of the cyclopropane ring can lock the molecule into a specific conformation, leading to higher binding affinity and selectivity for its biological target.

The bromophenyl moiety allows for the strategic introduction of this valuable cyclopropylamine unit into more complex molecular frameworks via cross-coupling chemistry. This is particularly relevant in the synthesis of inhibitors for enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), which are important targets in oncology and neurology, respectively.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate. Standard analytical techniques employed for this purpose include:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. Chemical suppliers often provide documentation including HPLC and LC-MS data.[1][6]

Conclusion

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate is a strategically important building block in contemporary drug discovery and development. Its well-defined physicochemical properties, coupled with the synthetic versatility afforded by the aryl bromide and the Boc-protected cyclopropylamine, make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and analytical characterization empowers researchers to efficiently incorporate the valuable cyclopropylamine motif into novel therapeutic agents, thereby accelerating the discovery of new medicines.

References

- Supporting Information for a scientific public

- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.

- Apollo Scientific. tert-Butyl (1-(4-bromophenyl)cyclopropyl)

- ChemicalBook.

- BLDpharm. 360773-84-8|tert-Butyl (1-(4-bromophenyl)cyclopropyl)

- Bide Pharmatech Ltd. tert-Butyl (1-(4-bromophenyl)cyclopropyl)

- Alchem Pharmtech. CAS 360773-84-8 | tert-Butyl (1-(4-bromophenyl)cyclopropyl)

- MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)

- Dayang Chem (Hangzhou) Co.,Ltd. tert-butyl (1-(4-bromophenyl)cyclopropyl)

- BLDpharm. 360773-84-8|tert-Butyl (1-(4-bromophenyl)cyclopropyl)

- BLDpharm. 1338547-16-2|tert-Butyl N-{[1-(4-bromophenyl)

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

Sources

- 1. 360773-84-8|tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate, CasNo.360773-84-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. 360773-84-8 Cas No. | tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate | Apollo [store.apolloscientific.co.uk]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. rsc.org [rsc.org]

- 6. 360773-84-8|tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate|BLD Pharm [bldpharm.de]

An In-depth Technical Guide to tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction and Significance

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate (CAS No. 360773-84-8) is a carbamate-protected amine containing a unique 1-arylcyclopropylamine scaffold. This structural motif is of significant interest in medicinal chemistry due to its conformational rigidity and its ability to introduce a three-dimensional element into otherwise planar aromatic systems. The presence of the bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, a crucial feature in multi-step synthetic campaigns.

Chemical Structure and Properties

The structural integrity and physicochemical properties of a compound are foundational to its application in research and development. The following sections detail the key identifiers and characteristics of tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate.

Chemical Structure

The chemical structure of tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate is visualized below.

Caption: Chemical structure of tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate.

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate is presented in the table below. It is important to note that while some properties are predicted based on computational models, experimental verification is crucial for precise applications.

| Property | Value | Source |

| CAS Number | 360773-84-8 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₈BrNO₂ | [1] |

| Molecular Weight | 312.20 g/mol | |

| Appearance | Solid or liquid | [2] |

| Purity | 95-98% | [1][2][4] |

| Melting Point | Data not available (A related compound, tert-butyl (4-bromophenyl)carbamate, has a melting point of 101-103 °C) | [5] |

| Boiling Point | 385.2 ± 31.0 °C (Predicted) | |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Data not available | |

| Storage | Sealed in a dry, dark, and ventilated place; refrigeration recommended. | [1][2] |

Spectral Data and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While specific experimental spectra for tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate are not publicly available, this section provides an interpretive guide based on the analysis of a closely related analog, tert-butyl (4-bromophenyl)carbamate.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropyl protons, and the tert-butyl protons. The aromatic protons on the 4-bromophenyl group would likely appear as two doublets in the aromatic region (δ 7.0-7.5 ppm). The protons of the cyclopropyl ring would resonate in the upfield region, typically between δ 0.5 and 1.5 ppm. A prominent singlet integrating to nine protons around δ 1.5 ppm would be indicative of the tert-butyl group.[5] The NH proton of the carbamate would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons, with the carbon attached to the bromine atom being downfield shifted. The carbons of the cyclopropyl ring would appear at high field. The quaternary carbon and the methyl carbons of the tert-butyl group would be observed around δ 80 ppm and δ 28 ppm, respectively.[5] The carbonyl carbon of the carbamate would be found in the downfield region, typically around δ 153 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a characteristic N-H stretching vibration around 3300-3500 cm⁻¹. A strong carbonyl (C=O) stretching band from the carbamate group would be prominent around 1680-1720 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Br stretching vibration is expected in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometric analysis would show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in two peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.

Synthesis and Experimental Protocols

General Synthetic Approach

The synthesis would likely involve the formation of the 1-(4-bromophenyl)cyclopropanamine intermediate, followed by protection of the amine with a tert-butoxycarbonyl (Boc) group.

Caption: General synthetic workflow for tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate.

Boc Protection Protocol (Illustrative)

The following is a generalized, illustrative protocol for the Boc protection of an amine, which would be adapted for the specific substrate.

Materials:

-

1-(4-bromophenyl)cyclopropanamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve 1-(4-bromophenyl)cyclopropanamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution and stir.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature or 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate is not widely available. However, based on the safety information for structurally related compounds, the following precautions should be observed.

-

Hazard Statements (Inferred): May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Applications and Future Directions

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate serves as a valuable building block in the synthesis of novel compounds for drug discovery and agrochemical research. The presence of the bromine atom allows for further elaboration of the molecule through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents. The cyclopropylamine moiety can impart favorable pharmacokinetic properties to drug candidates, such as increased metabolic stability and improved membrane permeability. Future research will likely focus on the utilization of this intermediate in the development of new therapeutic agents and crop protection chemicals.

References

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate solubility data

An In-Depth Technical Guide to the Solubility of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate, a compound of interest in drug discovery and development. Due to the current lack of publicly available quantitative solubility data for this specific molecule, this guide will focus on predicting its solubility based on its structural components, providing a detailed experimental protocol for its determination, and discussing the implications of the results for drug development professionals. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this and similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a clinically effective drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount factor that governs the dissolution rate and subsequent absorption of an orally administered drug.[2][3] A drug must be in a dissolved state to be absorbed across the gastrointestinal membrane and enter systemic circulation to reach its therapeutic target.[2]

Poorly water-soluble drugs often exhibit low and erratic bioavailability, leading to suboptimal therapeutic outcomes and increased inter-patient variability.[2] More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility a major hurdle for formulation scientists.[2] Therefore, a comprehensive understanding and accurate determination of a drug candidate's solubility early in the development process are crucial for making informed decisions about its progression and for designing appropriate formulation strategies.[4]

This guide focuses on tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate, providing a detailed roadmap for characterizing its solubility profile.

Physicochemical Profile and Predicted Solubility of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate

-

tert-Butyl Carbamate (Boc) Group: The Boc group is a common protecting group for amines in organic synthesis. It is generally considered to be lipophilic, which can decrease aqueous solubility. The presence of the carbamate functionality, however, does introduce some polarity and the potential for hydrogen bonding.[5]

-

4-Bromophenyl Group: The bromophenyl group is largely non-polar and hydrophobic. Halogenated aromatic rings tend to have low water solubility. 4-Bromophenol, a related compound, is soluble in polar organic solvents but has limited solubility in water, which can be influenced by pH.[2]

-

Cyclopropyl Ring: The cyclopropyl group is a small, strained cycloalkane. While hydrocarbons are generally non-polar, the unique electronic properties of the cyclopropyl ring can sometimes lead to slightly different solubility behavior compared to other alkyl groups. However, it is still a predominantly non-polar moiety.[6]

Based on this structural analysis, tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate is predicted to have low aqueous solubility and be more soluble in organic solvents. The principle of "like dissolves like" suggests that it will exhibit better solubility in non-polar to moderately polar organic solvents.[4]

Table 1: Predicted Physicochemical Properties of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C14H18BrNO2 | Based on chemical structure.[7] |

| Molecular Weight | 312.20 g/mol | Calculated from the molecular formula. |

| Aqueous Solubility | Low | Predominantly non-polar structure with a large hydrophobic bromophenyl group and a lipophilic Boc group. |

| Solubility in Organic Solvents | Higher in non-polar to moderately polar solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone) | The "like dissolves like" principle suggests solubility in solvents with similar polarity. |

| pH-Dependent Solubility | Likely minimal in the physiological pH range | The molecule does not have strongly acidic or basic functional groups that would ionize significantly between pH 1.2 and 6.8.[8] |

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound and is recommended by regulatory bodies such as the FDA and ICH.[8][9] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Materials and Equipment

-

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate (solid)

-

Selected solvents (e.g., purified water, 0.1 N HCl, phosphate buffers at pH 4.5 and 6.8, ethanol, methanol, acetonitrile, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiologically relevant studies).[8]

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a calibration curve prepared with known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the diluted sample from the calibration curve.

-

Multiply the result by the dilution factor to determine the concentration of the original saturated solution. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

Visualization of the Experimental Workflow

Caption: Experimental workflow for determining solubility using the shake-flask method.

Interpreting the Results and Implications for Drug Development

The experimentally determined solubility data will be crucial for the further development of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate.

Table 2: Template for Recording Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Purified Water | 25 | |||

| 0.1 N HCl (pH 1.2) | 37 | |||

| Phosphate Buffer (pH 4.5) | 37 | |||

| Phosphate Buffer (pH 6.8) | 37 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetonitrile | 25 | |||

| DMSO | 25 |

-

Biopharmaceutics Classification System (BCS): The aqueous solubility data at different pH values will be used to classify the drug according to the BCS.[8] A drug substance is considered "highly soluble" if the highest strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[8] Given the predicted low aqueous solubility, this compound is likely to be classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

-

Formulation Strategies: If the aqueous solubility is indeed low, formulation strategies to enhance solubility and dissolution will be necessary. These may include:

-

Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.

-

Amorphous solid dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve solubility.

-

Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs.

-

Complexation: Using cyclodextrins can form inclusion complexes that enhance the aqueous solubility of the drug.[1]

-

-

Preclinical and Clinical Development: The solubility data will inform the design of preclinical toxicology studies and early-phase clinical trials, ensuring that appropriate vehicles are used for administration and that the drug exposure is sufficient to elicit a pharmacological response.

Logical Relationship between Structure and Solubility

Caption: Relationship between the structural components of the molecule and its predicted low aqueous solubility.

Conclusion

While direct experimental solubility data for tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate is not currently available, a thorough analysis of its chemical structure strongly suggests low aqueous solubility and a preference for organic solvents. For drug development professionals, it is imperative to experimentally determine the solubility of this compound using a robust and validated method such as the shake-flask protocol detailed in this guide. The resulting data will be instrumental in guiding formulation development, informing preclinical and clinical study design, and ultimately determining the therapeutic potential of this NCE.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Al-Ghananeem, A. M. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

-

Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci Blog. [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

European Medicines Agency. (2020). ICH guideline M9 on biopharmaceutics classification system-based biowaivers. [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

Solubility of Things. 4-Bromophenol. [Link]

-

Solubility of Things. Propylcyclopropane. [Link]

-

Synple Chem. Application Note – N-Boc protection. [Link]

-

ChemBK. tert-Butyl N-[1-(4-bromophenyl)cyclopropyl]carbamate. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. enamine.net [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. CAS 1032350-06-3: tert-Butyl [1-(4-bromophenyl)cyclobutyl]… [cymitquimica.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 8. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Spectroscopic Analysis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate: A Technical Guide

Introduction

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate, a key intermediate in medicinal chemistry and organic synthesis, presents a unique spectroscopic profile. This technical guide provides an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding these spectroscopic characteristics is paramount for researchers in confirming its synthesis, assessing purity, and elucidating its role in complex reaction mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral data grounded in fundamental principles of spectroscopic analysis.

The structural features of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate, including the sterically hindered cyclopropyl ring, the electronically influential bromophenyl group, and the bulky tert-butoxycarbonyl (Boc) protecting group, all contribute to its distinct spectroscopic signature. This guide will deconstruct these contributions to provide a comprehensive understanding of the molecule's spectral properties.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is essential for interpreting its spectroscopic data. The following diagram illustrates the structure of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate and highlights its key functional groups.

Figure 1: Molecular structure of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR data for tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate in the searched scientific literature, this section will provide a detailed theoretical analysis of the expected ¹H and ¹³C NMR spectra. This predictive approach is based on established chemical shift principles and spectral data of analogous structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to be complex, exhibiting distinct signals for the aromatic, cyclopropyl, and tert-butyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (H-2, H-6) | 7.40 - 7.50 | Doublet | 2H | Protons ortho to the bromine atom, deshielded by its electron-withdrawing inductive effect. |

| Aromatic (H-3, H-5) | 7.20 - 7.30 | Doublet | 2H | Protons meta to the bromine atom. |

| NH | 5.0 - 5.5 | Broad Singlet | 1H | The carbamate proton signal is often broad and its chemical shift can be concentration and solvent dependent. |

| Cyclopropyl (CH₂) | 1.0 - 1.5 | Multiplet | 4H | The diastereotopic methylene protons of the cyclopropyl ring will exhibit complex splitting patterns due to geminal and vicinal coupling. |

| tert-Butyl (CH₃) | 1.4 - 1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 155 - 157 | Typical chemical shift for a carbamate carbonyl carbon. |

| Aromatic (C-1) | 140 - 142 | Quaternary aromatic carbon attached to the cyclopropyl group. |

| Aromatic (C-4) | 120 - 122 | Aromatic carbon bearing the bromine atom. |

| Aromatic (C-2, C-6) | 131 - 133 | Aromatic carbons ortho to the bromine atom. |

| Aromatic (C-3, C-5) | 128 - 130 | Aromatic carbons meta to the bromine atom. |

| tert-Butyl (quaternary C) | 79 - 81 | Quaternary carbon of the tert-butyl group. |

| Cyclopropyl (quaternary C) | 35 - 40 | Quaternary carbon of the cyclopropyl ring attached to the aromatic ring and nitrogen. |

| tert-Butyl (CH₃) | 28 - 29 | Methyl carbons of the tert-butyl group. |

| Cyclopropyl (CH₂) | 15 - 20 | Methylene carbons of the cyclopropyl ring. |

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for the title compound was not found, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H (Amide) | 3300 - 3400 | Medium | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |

| C=O (Carbamate) | 1690 - 1710 | Strong | Stretching |

| C-N | 1230 - 1250 | Strong | Stretching |

| C-O | 1160 - 1180 | Strong | Stretching |

| C-Br | 500 - 600 | Medium | Stretching |

The IR spectrum is a powerful tool for confirming the presence of the key carbamate functionality through the strong C=O and N-H stretching vibrations.

Mass Spectrometry (MS)

In the absence of experimental mass spectra, a theoretical analysis of the expected fragmentation pattern provides insight into the molecule's stability and structural components under mass spectrometric conditions.

Expected Molecular Ion and Isotopic Pattern

The molecular formula of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate is C₁₄H₁₈BrNO₂. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum should exhibit two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺.

-

[M]⁺ (with ⁷⁹Br): m/z ≈ 311.05

-

[M+2]⁺ (with ⁸¹Br): m/z ≈ 313.05

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the stability of the resulting fragments.

Figure 2: Predicted mass spectral fragmentation pathway.

-

Loss of isobutylene (C₄H₈): A common fragmentation for tert-butyl esters and carbamates, leading to a protonated carbamic acid intermediate.

-

Loss of the tert-butoxy radical (•OC(CH₃)₃): Cleavage of the C-O bond to form a stable acylium ion.

-

Loss of the Boc group: A significant fragmentation leading to the 1-(4-bromophenyl)cyclopropanamine cation.

-

Formation of the bromophenyl cation: Further fragmentation can lead to the stable bromophenyl cation.

Experimental Protocols

While specific data for the title compound is not available, the following are general, industry-standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate. The analysis of the expected NMR, IR, and MS data highlights the distinct contributions of the bromophenyl, cyclopropyl, and Boc-carbamate moieties to the overall spectral profile. While experimental data is currently lacking in the public domain, this guide serves as a valuable resource for researchers in anticipating and interpreting the spectroscopic characteristics of this important synthetic intermediate. The provided protocols offer a standardized approach for obtaining high-quality spectral data, which is crucial for the unambiguous characterization of this and related molecules.

References

As this guide is based on theoretical predictions and general spectroscopic principles due to the absence of specific literature data for the target compound, no direct citations for experimental data are provided. The information presented is derived from established knowledge in the fields of NMR, IR, and MS spectroscopy.

A-Technical-Guide-to-the-Synthesis-of-tert-Butyl-(1-(4-bromophenyl)cyclopropyl)carbamate

Abstract

This guide provides a comprehensive technical overview of the synthesis of tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate, a pivotal intermediate in contemporary drug discovery and development. The core of this synthesis is a titanium-mediated cyclopropanation of 4-bromobenzonitrile, a variant of the Kulinkovich reaction. We will dissect the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, chemists, and process scientists in the pharmaceutical and fine chemical industries who require a robust and scalable method for accessing this valuable molecular scaffold.

Introduction: The Significance of the 1-Arylcyclopropylamine Scaffold

The 1-arylcyclopropylamine moiety is a privileged scaffold in medicinal chemistry. The cyclopropyl ring, a "three-dimensional phenyl bioisostere," introduces conformational rigidity and a unique spatial arrangement of substituents that can significantly enhance binding affinity and selectivity for biological targets. The attached aryl group, in this case, a 4-bromophenyl ring, serves as a versatile functional handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of a vast chemical space. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine and facilitates its use in subsequent synthetic steps.

The target molecule, tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate, is therefore a high-value building block for constructing complex molecules with potential therapeutic applications.

The Synthetic Pathway: A Two-Step Approach

The most efficient and widely adopted pathway to synthesize the title compound involves a two-step sequence:

-

Titanium-Mediated Cyclopropanation: A Kulinkovich-Szymoniak reaction is employed to convert 4-bromobenzonitrile into the primary amine, 1-(4-bromophenyl)cyclopropan-1-amine.[1] This reaction utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide to form a titanacyclopropane intermediate, which then reacts with the nitrile.[2]

-

Boc Protection: The resulting primary cyclopropylamine is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield the final carbamate product.[3]

This approach is favored for its use of readily available starting materials and its operational simplicity.

Visualizing the Pathway

The overall transformation can be visualized as follows:

Caption: Overall two-step synthesis scheme.

Mechanistic Insights: The Kulinkovich-Szymoniak Reaction

Understanding the "why" behind the protocol is crucial for troubleshooting and optimization. The formation of the cyclopropylamine from a nitrile does not proceed via a simple nucleophilic addition. Instead, it involves the elegant chemistry of titanium.

-

Formation of the Titanacyclopropane: Two equivalents of the Grignard reagent (e.g., Ethylmagnesium bromide) react with titanium(IV) isopropoxide. This initially forms an unstable dialkyltitanium species, which undergoes β-hydride elimination to release ethane and form the key titanacyclopropane intermediate.[2] This species behaves as a 1,2-dicarbanion equivalent.

-

Reaction with the Nitrile: The titanacyclopropane adds across the carbon-nitrogen triple bond of the 4-bromobenzonitrile. This insertion creates a five-membered azatitanacycle intermediate.

-

Lewis Acid-Promoted Rearrangement: In the original Kulinkovich reaction with esters, this intermediate would proceed to form a cyclopropanol. For nitriles, however, the azatitanacycle is relatively stable. The crucial insight by Szymoniak and Bertus was the addition of a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).[4][5] The Lewis acid coordinates to the nitrogen atom, which weakens the titanium-nitrogen bond and facilitates a ring contraction, ultimately leading to the formation of the primary cyclopropylamine after aqueous workup.[6] Without the Lewis acid, the reaction often yields ketones as the major byproduct.[4]

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professional chemists in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment and a fume hood, must be employed.

Part A: Synthesis of 1-(4-Bromophenyl)cyclopropan-1-amine

Materials & Reagents:

| Reagent | M.W. | Quantity | Moles | Equiv. | Role |

| 4-Bromobenzonitrile | 182.02 | 10.0 g | 54.9 mmol | 1.0 | Starting Material |

| Titanium(IV) Isopropoxide | 284.22 | 16.4 mL | 54.9 mmol | 1.0 | Catalyst Precursor |

| Ethylmagnesium Bromide (3.0 M in Et₂O) | - | 36.6 mL | 109.8 mmol | 2.0 | Cyclopropyl Source |

| Boron Trifluoride Etherate | 141.93 | 8.2 mL | 65.9 mmol | 1.2 | Lewis Acid |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - | Solvent |

| 1 M Hydrochloric Acid (aq) | - | ~100 mL | - | - | Workup |

| Diethyl Ether (Et₂O) | - | ~300 mL | - | - | Extraction |

| Saturated Sodium Bicarbonate (aq) | - | ~100 mL | - | - | Neutralization |

| Anhydrous Magnesium Sulfate | - | - | - | - | Drying Agent |

Procedure:

-

Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add 4-bromobenzonitrile (10.0 g, 54.9 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C in an ice bath.

-

Titanium Complex Formation: Stir the solution and add titanium(IV) isopropoxide (16.4 mL, 54.9 mmol) dropwise via syringe.

-

Grignard Addition: Add ethylmagnesium bromide (36.6 mL of a 3.0 M solution in Et₂O, 109.8 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The solution will typically turn dark brown or black.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

-

Lewis Acid Addition: Re-cool the mixture to 0 °C and add boron trifluoride etherate (8.2 mL, 65.9 mmol) dropwise. A vigorous reaction may be observed.

-

Quenching and Workup: After stirring for an additional 30 minutes at 0 °C, slowly and carefully quench the reaction by adding 1 M HCl (100 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then brine (100 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-bromophenyl)cyclopropan-1-amine, which is typically used in the next step without further purification.

Part B: Synthesis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate

Materials & Reagents:

| Reagent | M.W. | Quantity | Moles | Equiv. | Role |

| Crude Amine (from Part A) | 212.09 | ~11.6 g | ~54.9 mmol | 1.0 | Substrate |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 13.2 g | 60.4 mmol | 1.1 | Protecting Agent |

| Triethylamine (Et₃N) | 101.19 | 9.2 mL | 65.9 mmol | 1.2 | Base |

| Dichloromethane (DCM) | - | 200 mL | - | - | Solvent |

Procedure:

-

Reaction Setup: Dissolve the crude amine from Part A in dichloromethane (200 mL) in a 500 mL round-bottom flask. Add triethylamine (9.2 mL, 65.9 mmol).

-

Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (13.2 g, 60.4 mmol) portion-wise at room temperature.[3][7] Gas evolution (CO₂) will be observed.

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is a solid or thick oil. Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 5% to 20%) or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate as a white solid.

Characterization and Validation

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the tert-butyl group (singlet, ~1.5 ppm, 9H), the cyclopropyl protons (multiplets, ~1.0-1.6 ppm, 4H), and the aromatic protons (two doublets, ~7.2-7.5 ppm, 4H).

-

¹³C NMR: Signals corresponding to the quaternary cyclopropyl carbon, the aromatic carbons (including the carbon bearing the bromine), the carbamate carbonyl, and the tert-butyl group carbons.

-

Mass Spectrometry (MS): The molecular ion peak ([M]+ or [M+H]+) should be observed, showing the characteristic isotopic pattern for a monobrominated compound.

-

Melting Point: A sharp melting point indicates high purity.

Conclusion

The synthesis of tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate via a titanium-mediated cyclopropanation followed by Boc protection is a reliable and well-documented method. The key to success in the cyclopropanation step is the use of a Lewis acid to promote the crucial rearrangement of the azatitanacycle intermediate.[4][6] This guide provides the necessary theoretical background and a practical, step-by-step protocol to enable researchers to confidently prepare this versatile building block for applications in drug discovery and synthetic chemistry.

References

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. (URL: [Link])

-

Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

- Bertus, P., & Szymoniak, J. (2003). A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. The Journal of Organic Chemistry, 68(18), 7133-7136.

-

SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Kulinkovich Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 5. New and easy route to primary cyclopropylamines from nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 7. Amine Protection / Deprotection [ar.bzchemicals.com]

Starting materials for tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate synthesis

An In-Depth Technical Guide to the Synthesis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate, a valuable building block in medicinal chemistry. The synthesis of this molecule is critical as cyclopropylamines are prevalent in many pharmacologically active compounds.[1] This document explores various synthetic strategies, focusing on the selection of starting materials and the rationale behind key reaction steps. Detailed experimental protocols, mechanistic insights, and data are presented to enable researchers to confidently reproduce and adapt these methods.

Introduction: The Significance of the 1-Arylcyclopropylamine Scaffold

The 1-arylcyclopropylamine moiety is a privileged scaffold in modern drug discovery, valued for its unique conformational properties and its presence in a range of bioactive molecules. The target molecule, tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate, serves as a key intermediate in the synthesis of compounds for neurological disorders, including antidepressants and anxiolytics.[2] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under various conditions while allowing for facile deprotection under mild acidic conditions.[3] The bromo-substituent on the phenyl ring provides a versatile handle for further functionalization, typically through cross-coupling reactions.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate reveals several potential synthetic disconnections. The most logical approaches involve the formation of the cyclopropane ring and the installation of the protected amine group.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate.

Two primary strategies emerge from this analysis:

-

Strategy A: Late-Stage Boc Protection: This approach focuses on first synthesizing the free amine, 1-(4-bromophenyl)cyclopropanamine, followed by its protection with a Boc group.

-

Strategy B: Integrated Cyclopropanation and Amination: This more convergent approach aims to form the cyclopropane ring and introduce the nitrogen functionality in a single conceptual transformation.

Synthetic Pathways and Starting Materials

Pathway I: Titanium-Mediated Cyclopropanation of Nitriles (Kulinkovich-Szymoniak Reaction)

A highly effective method for the synthesis of primary cyclopropylamines is a modification of the Kulinkovich reaction, specifically the Kulinkovich-Szymoniak reaction.[4][5] This reaction utilizes nitriles as starting materials, which react with Grignard reagents in the presence of a titanium (IV) alkoxide to form the cyclopropylamine core.[4][6]

Diagram 2: Kulinkovich-Szymoniak Reaction Pathway

Caption: Synthesis via the Kulinkovich-Szymoniak reaction.

Starting Materials:

-

4-Bromobenzonitrile: This is the key starting material, providing the aryl moiety and the nitrogen atom for the final amine. It is commercially available.

-

Ethylmagnesium Bromide (EtMgBr): A common Grignard reagent used to generate the titanacyclopropane intermediate.[4]

-

Titanium (IV) isopropoxide (Ti(O-iPr)4): The titanium catalyst essential for the cyclopropanation reaction.[4]

-

Di-tert-butyl dicarbonate (Boc2O): The standard reagent for the introduction of the Boc protecting group.[7][8]

Causality in Experimental Choices:

The Kulinkovich-Szymoniak reaction is advantageous due to its directness in forming the primary cyclopropylamine from a readily available nitrile.[5] The use of stoichiometric amounts of the titanium reagent generally leads to higher yields.[6] The subsequent Boc protection is a standard and high-yielding transformation, typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity towards Boc2O.[3]

Alternative Pathways

While the titanium-mediated cyclopropanation of nitriles is a robust method, other synthetic routes are also viable, though they may involve more steps.

-

Curtius Rearrangement: This method involves the conversion of a carboxylic acid to an isocyanate, which is then trapped to form the carbamate. The starting material would be 1-(4-bromophenyl)cyclopropanecarboxylic acid.

-

Simmons-Smith Cyclopropanation: This reaction can be used to form the cyclopropane ring from an appropriately substituted alkene.[9] For example, the cyclopropanation of an N-protected 1-(4-bromophenyl)ethenamine.

-

Suzuki-Miyaura Coupling: For constructing arylcyclopropylamines, a C-H borylation followed by a Suzuki-Miyaura coupling can be a powerful, though more complex, strategy.[10][11]

Experimental Protocols

Protocol for the Synthesis of 1-(4-Bromophenyl)cyclopropanamine

This protocol is adapted from methodologies related to the Kulinkovich-de Meijere and Kulinkovich-Szymoniak reactions.[6][12]

Step 1: Preparation of the Titanium Complex

-

To a stirred solution of 4-bromobenzonitrile in anhydrous THF under an inert atmosphere (Argon or Nitrogen), add titanium (IV) isopropoxide.

-

Cool the mixture to -78 °C.

-

Slowly add a solution of ethylmagnesium bromide in THF, maintaining the temperature below -70 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours.

Step 2: Work-up and Isolation

-

Cool the reaction mixture to 0 °C and quench by the slow addition of water.

-

Filter the resulting mixture through a pad of Celite®, washing with ethyl acetate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-bromophenyl)cyclopropanamine.

Protocol for the N-Boc Protection

This protocol is a standard procedure for the tert-butoxycarbonylation of amines.[3][8]

-

Dissolve the crude 1-(4-bromophenyl)cyclopropanamine in a suitable solvent such as dichloromethane or a mixture of THF and water.

-

Add a base, such as triethylamine or sodium bicarbonate.

-

Add di-tert-butyl dicarbonate (Boc2O) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography on silica gel to afford tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate as a solid.

Data Summary

| Compound | Starting Material | Key Reagents | Typical Yield | Physical State |

| 1-(4-Bromophenyl)cyclopropanamine | 4-Bromobenzonitrile | EtMgBr, Ti(O-iPr)4 | 60-75% | Oil |

| tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate | 1-(4-Bromophenyl)cyclopropanamine | Boc2O, Et3N | >90% | Solid |

Conclusion

The synthesis of tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate is most efficiently achieved through a two-step sequence involving a titanium-mediated cyclopropanation of 4-bromobenzonitrile, followed by N-Boc protection of the resulting primary amine. This approach offers a convergent and high-yielding route to this valuable building block. The choice of starting materials is dictated by their commercial availability and the efficiency of the key chemical transformations. The protocols provided herein are robust and can be adapted for the synthesis of related 1-arylcyclopropylamine derivatives.

References

-

Kulinkovich-de Meijere Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

West, M. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto. Retrieved from [Link]

-

Kim, S., Lee, J. I., & Yi, K. Y. (1985). New Amino-protective Reagents for t-Butoxycarbonylation and Benzyloxycarbonylation of Amines and Amino Acids. Bulletin of the Chemical Society of Japan, 58(12), 3570-3574. Retrieved from [Link]

-

Kulinkovich Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Kulinkovich reaction - Grokipedia. (n.d.). Retrieved from [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]

-

Kulinkovich Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2021). Retrieved from [Link]

-

Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. (2019). Request PDF. Retrieved from [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). National Institutes of Health. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

-

Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. (2020). Organic Letters. Retrieved from [Link]

-

Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate. Retrieved from [Link]

-

Miyamura, S., Araki, M., Suzuki, T., Yamaguchi, J., & Itami, K. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. Angewandte Chemie International Edition, 54(3), 846-851. Retrieved from [Link]

-

1-(4-Bromophenyl)cyclopropanamine. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (2018). MDPI. Retrieved from [Link]

-

1-(4-Bromophenyl)ethanone oxime (1). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Synthesis of Bicyclic Cyclopropylamines by Intramolecular Cyclopropanation of N-Allylamino Acid Dimethylamides. (n.d.). American Chemical Society - ACS Figshare. Retrieved from [Link]

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. 1-(4-Bromophenyl)cyclopropanamine [myskinrecipes.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kulinkovich Reaction [organic-chemistry.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Kulinkovich-de Meijere Reaction [organic-chemistry.org]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate [mdpi.com]

- 12. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

Mechanism of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate formation

An In-Depth Technical Guide to the Synthesis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate

Executive Summary: The 1-arylcyclopropylamine scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to impart unique conformational constraints and metabolic stability to drug candidates. This guide provides a comprehensive technical overview of the synthetic pathway to tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate, a key building block for pharmaceutical research and development. We will dissect the core mechanistic principles of the titanium-mediated cyclopropanation of a nitrile, followed by the standard protection of the resulting primary amine. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deep understanding of the causality behind the experimental choices, grounded in authoritative chemical literature.

Introduction: The Strategic Value of Arylcyclopropylamines

Cyclopropyl rings are the smallest possible carbocycles, and their inherent ring strain endows them with unique electronic properties, often described as having partial sp2 character. When incorporated into bioactive molecules, the cyclopropyl group can act as a conformationally rigid bioisostere for other functional groups, such as vinyls or gem-dimethyls, while improving metabolic stability and modulating physicochemical properties. The 1-arylcyclopropylamine substructure, in particular, is a cornerstone in the design of novel therapeutics, including enzyme inhibitors and central nervous system agents. The title compound, tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate, serves as a versatile intermediate. The Boc-protected amine allows for subsequent synthetic manipulations, while the bromophenyl moiety provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target compound reveals a two-step approach. The primary disconnection is the Boc-carbamate, revealing the core intermediate: 1-(4-bromophenyl)cyclopropan-1-amine[1]. This primary amine can be traced back to 4-bromobenzonitrile via a titanium-mediated cyclopropanation, a powerful method for constructing the strained three-membered ring from a nitrile precursor.

Caption: Mechanism of the Kulinkovich-Szymoniak reaction.

Amine Protection: Boc Carbamate Formation

With the primary cyclopropylamine in hand, the final step is the installation of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is exceptionally useful in multi-step synthesis as it deactivates the nucleophilicity and basicity of the amine, preventing unwanted side reactions, yet can be easily removed under mild acidic conditions. [2][3] The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or sodium bicarbonate. [4] Mechanism: The reaction proceeds via a straightforward nucleophilic acyl substitution.

-

The lone pair of the primary amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

-

This forms a tetrahedral intermediate.

-

The intermediate collapses, expelling a tert-butoxide and carbon dioxide (which together form the stable tert-butoxycarbonate leaving group) to yield the protonated carbamate.

-

The base present in the reaction mixture deprotonates the nitrogen, yielding the final neutral tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate product.

Integrated Experimental Protocol

The following protocol represents a robust, self-validating workflow for the two-step synthesis.

Step 1: Synthesis of 1-(4-bromophenyl)cyclopropan-1-amine

-

Apparatus Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel, add 4-bromobenzonitrile (1.0 eq).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the nitrile. Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Add titanium(IV) isopropoxide (1.1 eq) dropwise to the stirred solution.

-

Grignard Addition: Add ethylmagnesium bromide (3.0 M in diethyl ether, 2.2 eq) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

-